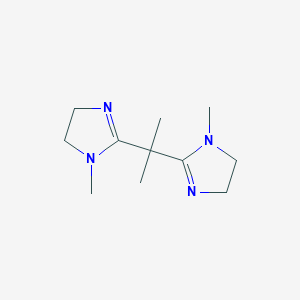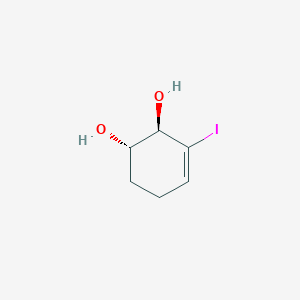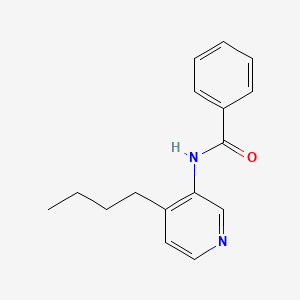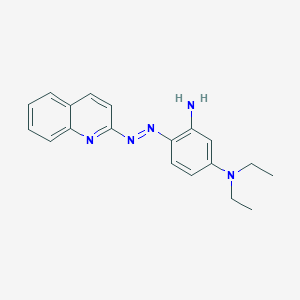
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- is a complex organic compound known for its unique chemical structure and properties It is a derivative of benzenediamine, featuring diethyl groups and a quinolinylazo moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- typically involves multiple steps, starting with the preparation of the benzenediamine core. The diethyl groups are introduced through alkylation reactions, while the quinolinylazo group is added via azo coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce amines
科学的研究の応用
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- involves its interaction with molecular targets and pathways. The quinolinylazo group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diethyl groups and benzenediamine core contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N,N-diethyl-: Similar structure but with different positional isomerism.
N,N-Diethyl-1,3-benzenediamine: Lacks the quinolinylazo group, resulting in different chemical properties and applications.
Uniqueness
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- is unique due to the presence of the quinolinylazo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
566877-92-7 |
|---|---|
分子式 |
C19H21N5 |
分子量 |
319.4 g/mol |
IUPAC名 |
1-N,1-N-diethyl-4-(quinolin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C19H21N5/c1-3-24(4-2)15-10-11-18(16(20)13-15)22-23-19-12-9-14-7-5-6-8-17(14)21-19/h5-13H,3-4,20H2,1-2H3 |
InChIキー |
DRIPBBARDCGNFH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
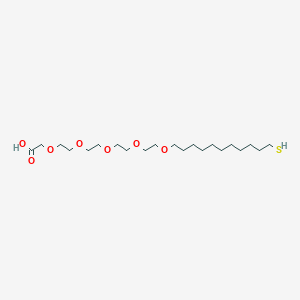

![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
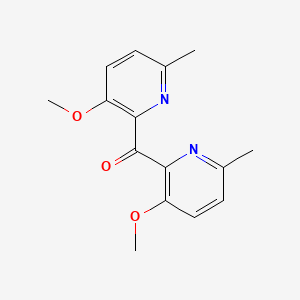
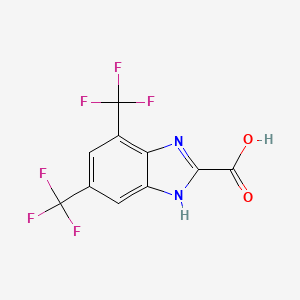
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
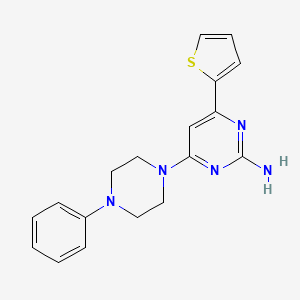
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
